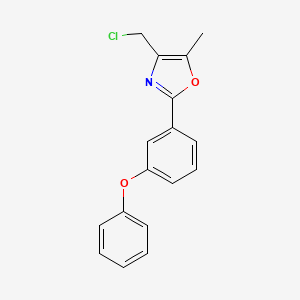
4-Chloromethyl-5-methyl-2-(3-phenoxyphenyl)-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloromethyl-5-methyl-2-(3-phenoxyphenyl)-oxazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CMPO and has been found to possess unique properties that make it suitable for various medical applications.
科学研究应用
CMPO has been extensively studied for its potential applications in the field of medicine. It has been found to possess unique properties that make it suitable for various medical applications such as cancer treatment, drug delivery, and imaging. CMPO has been found to selectively bind to certain cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, CMPO has been used as a drug delivery agent due to its ability to cross the blood-brain barrier and target specific cells. Furthermore, CMPO has been used as an imaging agent for various medical imaging techniques.
作用机制
The mechanism of action of CMPO is still not fully understood. However, it has been proposed that CMPO binds to specific receptors on the surface of cells, leading to the activation of various signaling pathways. This activation can result in the induction of apoptosis or the inhibition of cell proliferation.
Biochemical and Physiological Effects
CMPO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, CMPO has been found to cross the blood-brain barrier and target specific cells, making it a promising drug delivery agent. Furthermore, CMPO has been used as an imaging agent for various medical imaging techniques.
实验室实验的优点和局限性
One of the advantages of using CMPO in lab experiments is its ability to selectively bind to certain cells and induce apoptosis. Additionally, CMPO has been found to cross the blood-brain barrier and target specific cells, making it a promising drug delivery agent. However, one of the limitations of using CMPO in lab experiments is its potential toxicity, which can lead to adverse effects in vivo.
未来方向
There are several future directions for the study of CMPO. One potential direction is the development of CMPO-based drugs for cancer treatment. Additionally, CMPO can be further studied as a drug delivery agent for the treatment of various diseases. Furthermore, CMPO can be used as an imaging agent for various medical imaging techniques. Finally, the toxicity of CMPO can be further studied to determine its safety for use in vivo.
Conclusion
In conclusion, CMPO is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It has been found to possess unique properties that make it suitable for various medical applications such as cancer treatment, drug delivery, and imaging. The synthesis method of CMPO involves the reaction of 4-chloromethyl-5-methyl-2-phenyl-oxazole with phenol in the presence of a catalyst. Although the mechanism of action of CMPO is still not fully understood, it has been proposed that CMPO binds to specific receptors on the surface of cells, leading to the activation of various signaling pathways. CMPO has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of cell proliferation. One of the advantages of using CMPO in lab experiments is its ability to selectively bind to certain cells and induce apoptosis. However, one of the limitations of using CMPO in lab experiments is its potential toxicity. There are several future directions for the study of CMPO, including the development of CMPO-based drugs for cancer treatment, the further study of CMPO as a drug delivery agent, and the use of CMPO as an imaging agent for various medical imaging techniques.
合成方法
The synthesis of CMPO involves the reaction of 4-chloromethyl-5-methyl-2-phenyl-oxazole with phenol in the presence of a catalyst. This reaction results in the formation of CMPO, which is a white crystalline solid with a melting point of 109-111°C. The purity of the synthesized compound can be determined using various analytical techniques such as NMR and HPLC.
属性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSZUIYVYCSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)OC3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

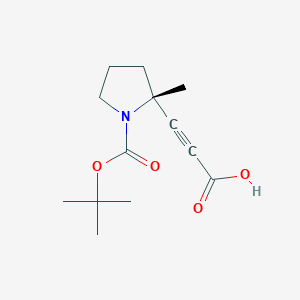


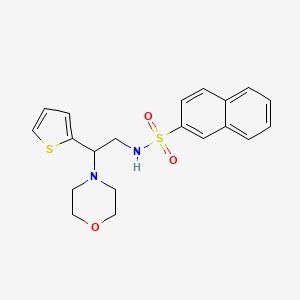
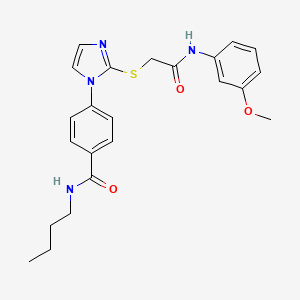
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)


![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)
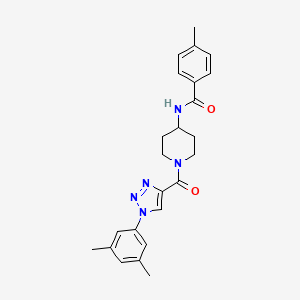

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)